molecular formula C17H13BrN4O4S B7738404 2-bromo-6-methoxy-4-[(Z)-{2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol

2-bromo-6-methoxy-4-[(Z)-{2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol

Cat. No.: B7738404
M. Wt: 449.3 g/mol
InChI Key: VAONCAWUTBWLAN-UWVJOHFNSA-N
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Description

2-bromo-6-methoxy-4-[(Z)-{2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol is a complex organic compound that features a bromine atom, a methoxy group, and a nitrophenyl-thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methoxy-4-[(Z)-{2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-methoxy-4-[(Z)-{2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

2-bromo-6-methoxy-4-[(Z)-{2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe for studying cellular processes.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-bromo-6-methoxy-4-[(Z)-{2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to bind to specific proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-bromo-6-methoxy-4-[(Z)-{2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol apart from similar compounds is its unique combination of functional groups

Properties

IUPAC Name

2-bromo-6-methoxy-4-[(Z)-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O4S/c1-26-15-6-10(5-13(18)16(15)23)8-19-21-17-20-14(9-27-17)11-3-2-4-12(7-11)22(24)25/h2-9,23H,1H3,(H,20,21)/b19-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAONCAWUTBWLAN-UWVJOHFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N\NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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